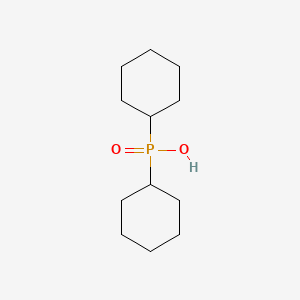
N,1-bis(3,4-dimethoxyphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-bis(3,4-dimethoxyphenyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDMP and is a proline-based catalyst that has been used in asymmetric synthesis reactions. The synthesis, mechanism of action, and biochemical and physiological effects of BDMP have been extensively studied, making it an important compound in the field of chemistry.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives have been extensively studied for their roles in catalysis, particularly in direct asymmetric aldol reactions. These compounds serve as efficient organocatalysts, facilitating reactions that yield products with high enantioselectivity. For instance, l-prolinamide derivatives, closely related to this compound, have shown remarkable catalytic abilities in aldol reactions, producing aldol products with excellent yields and enantioselectivities. This highlights the potential of this compound derivatives in synthetic organic chemistry, providing pathways to synthesize complex organic molecules with precise control over their stereochemistry (Guangning Ma, Yunping Zhang, & M. Shi, 2007). Furthermore, C2-symmetric bisprolinamide, a molecule structurally related to this compound, has been identified as a highly efficient and enantioselective catalyst for aldol reactions, showcasing the utility of such compounds in enhancing reaction efficiencies and selectivities (Sampak Samanta, Jinyun Liu, Rajasekhar Dodda, & Cong-Gui Zhao, 2005).
Antioxidant Properties
Research into the antioxidant properties of compounds structurally related to this compound has provided insights into their potential for protecting biological systems from oxidative stress. Studies on diphenylmethane derivatives, including those with bromination patterns similar to the methoxy groups in this compound, have demonstrated significant antioxidant and radical scavenging activities. These activities suggest that this compound derivatives could be explored for their protective effects against oxidative damage in various biological and environmental systems (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, & E. Şahin, 2010).
Electro-optic and Photophysical Properties
The exploration of this compound derivatives in the realm of electro-optic materials has unveiled their potential in developing advanced photonic and electronic devices. For example, donor-acceptor polymeric materials employing structural motifs related to this compound have shown promising electrochromic properties, indicating their applicability in smart windows, displays, and NIR electrochromic devices. These studies reveal the compound's potential in contributing to the development of materials with tunable optical properties for various technological applications (H Zhao, Yuanyuan Wei, Jinsheng Zhao, & Min Wang, 2014).
Safety and Hazards
Orientations Futures
The future directions for the study of “N,1-bis(3,4-dimethoxyphenyl)prolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The compound (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized for the first time recently, indicating ongoing interest in this class of compounds .
Propriétés
IUPAC Name |
N,1-bis(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-9-7-14(12-19(17)27-3)22-21(24)16-6-5-11-23(16)15-8-10-18(26-2)20(13-15)28-4/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHXHLFZJBPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)
![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)
![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)
![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)
![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)
